molecular formula C25H26N4O4 B2650682 Methyl 4-(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate CAS No. 1396808-01-7

Methyl 4-(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate

Cat. No. B2650682
CAS RN: 1396808-01-7
M. Wt: 446.507
InChI Key: CEAAXGQHEIESBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate, also known as MPPB, is a synthetic compound that belongs to the piperidine class of compounds. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Novel Heterocyclic Compounds :

    • A study by Abu‐Hashem et al. (2020) highlights the synthesis of novel heterocyclic compounds using methyl 4-(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate. These compounds have shown potential as COX-1/COX-2 inhibitors, exhibiting analgesic and anti-inflammatory activities.
  • Capillary Electrophoresis in Pharmaceutical Analysis :

    • Research by Ye et al. (2012) discusses the use of nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances, including derivatives of this compound. This method is crucial for quality control in pharmaceuticals.
  • Antineoplastic Applications in Chronic Myelogenous Leukemia :

    • The study by Gong et al. (2010) examines flumatinib, a derivative of this compound, in treating chronic myelogenous leukemia. It emphasizes the metabolic pathways and effectiveness of this compound in clinical settings.
  • Anti-Angiogenic and DNA Cleavage Studies for Cancer Treatment :

    • In a study by Kambappa et al. (2017), novel derivatives of this compound were synthesized. They demonstrated significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents.
  • Development of Histone Deacetylase Inhibitors :

    • Zhou et al. (2008) detail the synthesis of compounds related to this compound as histone deacetylase inhibitors. These compounds are significant for cancer treatment due to their ability to block cancer cell proliferation and induce apoptosis.

properties

IUPAC Name

methyl 4-[[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-21-11-7-17(8-12-21)22-14-23(27-16-26-22)29-13-3-4-19(15-29)24(30)28-20-9-5-18(6-10-20)25(31)33-2/h5-12,14,16,19H,3-4,13,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAAXGQHEIESBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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